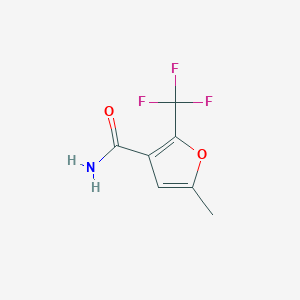

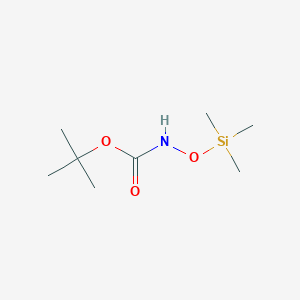

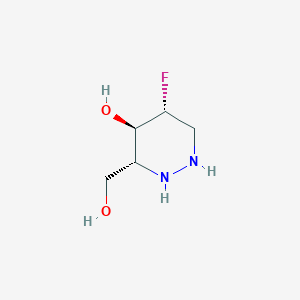

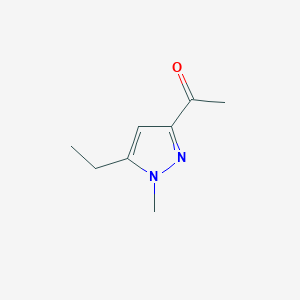

![molecular formula C20H22N2O3 B069514 Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- CAS No. 191228-04-3](/img/structure/B69514.png)

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to “Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-” involves multi-step chemical reactions, utilizing specific reagents and conditions to build the complex molecular architecture. A notable example includes the synthesis of (2E,4E)-N-Isobutyl-7-(3,4-methylenedioxyphenyl)hepta-2,4-dienamide, which exhibits insecticidal activity and is synthesized from 3-(3,4-methylenedioxyphenyl)prop-1-ene through hydroboration-oxidation and a modified Wittig reaction as key steps (Kad et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to “Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-” often features complex arrangements of rings, functional groups, and substituents that determine their chemical behavior and interactions. The structure and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes series, for example, reveal how molecular curvature and specific intermolecular interactions contribute to the formation of distinct liquid crystal phases (Walker et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of compounds within this category encompasses a range of reactions, including intramolecular hydrogen abstraction and cycloaddition, influenced by their structural characteristics. The synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through reactions promoted by N-radicals in carbohydrates exemplifies the intricate chemical transformations possible (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including their mesomorphic behavior and phase transitions, are closely related to their molecular structure and composition. The synthesis and living cationic polymerization of related vinyl ethers, for instance, highlight the impact of molecular weight on the mesomorphic behaviour of the resulting polymers, demonstrating the nuanced relationship between structure and physical properties (Percec et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular architecture and functional groups present in these compounds. Research into the tandem gold/silver-catalyzed cycloaddition/hydroarylation of aryl-enynes illustrates the synthetic utility of these compounds in forming complex bicyclic structures under mild conditions, showcasing their versatile chemical properties (Robertson et al., 2015).

Wissenschaftliche Forschungsanwendungen

Novel Compound Development and Therapeutic Applications

Research has led to the synthesis of novel compounds incorporating hydroxamic acids, demonstrating potent cytotoxic activity against various cancer cell lines. These compounds, related to heptanamide derivatives, exhibit significantly higher cytotoxicity compared to established drugs like SAHA, indicating their potential in cancer treatment. The design and synthesis of these hydroxamic acids target histone deacetylases, with some derivatives showing up to 30-fold more potency than SAHA, highlighting their significance in cancer research and therapy (Doan Thanh Hieu et al., 2019).

Mesomorphic Properties and Liquid Crystallinity

Studies on compounds structurally related to heptanamide derivatives have explored their liquid crystalline properties. For example, the comparison of liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates with those of biphenyl homologues indicates the influence of cyano and hydroxy groups on their mesomorphic behavior. These insights are crucial for the development of materials with specific optical and electronic properties, beneficial for applications in displays and photonic devices (J. Yamamoto et al., 2005).

Interaction with Biological Molecules

Research into the interaction of heptanamide-related compounds with biological molecules has led to significant findings. For instance, studies on the synthesis of p-hydroxycinnamic acid derivatives and their binding with bovine serum albumin (BSA) provide insights into how these compounds interact with proteins. The investigation of their fluorescence binding with BSA helps understand the potential biological activities and pharmacokinetics of such compounds (Fa-Yan Meng et al., 2012).

Eigenschaften

IUPAC Name |

7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYBCKFYUQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172644 | |

| Record name | A-161906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191228-04-3 | |

| Record name | A-161906 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191228043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-161906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-161906 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R198471H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

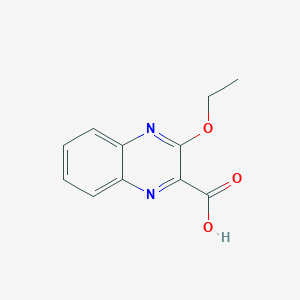

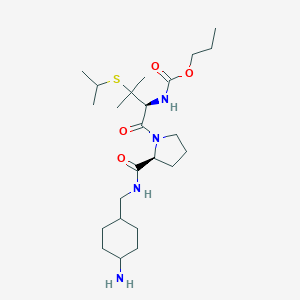

![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)